Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a thiophene ring, a pyrroloquinoline core, and an ethyl ester group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with pyrrolo[1,2-a]quinoline-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and its esters.
Pyrroloquinoline derivatives: Compounds such as pyrrolo[1,2-a]quinoline-3-carboxylic acid and its esters.
Uniqueness
Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate is unique due to its combination of a thiophene ring and a pyrroloquinoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound has the molecular formula C20H15NO3S and is characterized by its pyrroloquinoline structure, which is known for its pharmacological properties. The compound features a thiophene ring that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the Sonogashira coupling and subsequent cyclization processes. A general method for its synthesis involves:
- Starting Materials : Utilizing 2-iodoanilines and thiophenes as key precursors.
- Reagents : Employing palladium catalysts and various coupling agents.
- Conditions : The reactions are often conducted under an inert atmosphere with temperature control to optimize yields.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited potent antibacterial activity with MIC values ranging from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : It demonstrated significant inhibition of biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .
Antitubercular Activity
The compound has also been tested for its antitubercular properties:
- Activity Against Mycobacterium tuberculosis : In vitro studies revealed that it possesses activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 4 to 32 µg/mL .
- Molecular Docking Studies : These studies suggest that the compound interacts with key enzymes involved in the bacterial cell wall synthesis, highlighting its potential as a lead compound for tuberculosis treatment .
Case Studies
Several case studies have documented the biological applications of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antibacterial properties compared to traditional antibiotics. The modification of substituents on the thiophene ring was found to significantly impact its activity .
- Evaluation in Drug Resistance Models : Research indicated that this compound could circumvent mechanisms of resistance in bacterial strains, making it a candidate for further development in antibiotic therapies .
Summary of Biological Activities
Activity Type | Target Organisms | MIC Range (µg/mL) | Notes |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 0.5 - 16 | Effective against biofilm formation |
Antitubercular | Mycobacterium tuberculosis | 4 - 32 | Active against MDR strains |
Properties
CAS No. |
302913-61-7 |
---|---|
Molecular Formula |
C20H15NO3S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C20H15NO3S/c1-2-24-20(23)14-12-17(19(22)18-8-5-11-25-18)21-15-7-4-3-6-13(15)9-10-16(14)21/h3-12H,2H2,1H3 |
InChI Key |
CPDYZNPGVDQQNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=CC=CC=C3N2C(=C1)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.